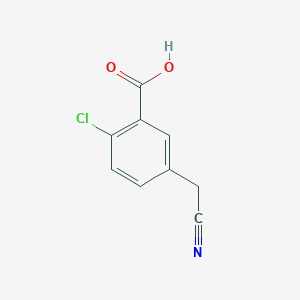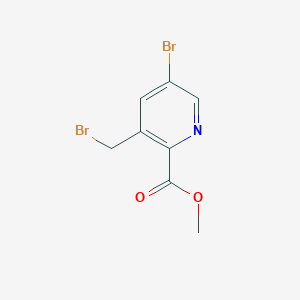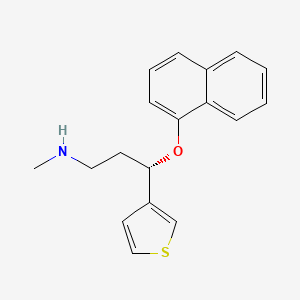![molecular formula C7H7BO3 B1427082 Benzo[c][1,2]oxaborol-1,5(3H)-diol CAS No. 1187190-70-0](/img/structure/B1427082.png)
Benzo[c][1,2]oxaborol-1,5(3H)-diol
Descripción general
Descripción
1,3-dihydro-2,1-benzoxaborole-1,5-diol is a boron-containing heterocyclic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and stability. The presence of boron in the structure is particularly noteworthy, as it introduces unique electronic and steric effects that can be exploited in various chemical and biological contexts.
Aplicaciones Científicas De Investigación
1,3-dihydro-2,1-benzoxaborole-1,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Benzo[c][1,2]oxaborole-1,5(3H)-diol, also known as 1,3-dihydro-2,1-benzoxaborole-1,5-diol, primarily targets bacterial RNA . It is effective against both Gram-positive and Gram-negative microbes .
Mode of Action
The compound interacts with its targets by acting as a ligand for bacterial RNA . This interaction results in the inhibition of protein synthesis, which is crucial for the survival and replication of bacteria .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in bacteria. By inhibiting this pathway, Benzo[c][1,2]oxaborole-1,5(3H)-diol disrupts the normal functioning of bacteria, leading to their death .
Pharmacokinetics
It is known that the compound has good antitubercular activity and high selectivity over human mitochondrial and cytoplasmic leurs . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of Benzo[c][1,2]oxaborole-1,5(3H)-diol’s action include the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes it an effective antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol typically involves the formation of the oxaborole ring system followed by functionalization to introduce the desired substituents. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ortho-aminophenol with boronic acids or boronates can lead to the formation of the oxaborole ring through a condensation reaction . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of 1,3-dihydro-2,1-benzoxaborole-1,5-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dihydro-2,1-benzoxaborole-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the oxaborole ring to other boron-containing structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under conditions such as reflux or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Comparación Con Compuestos Similares
1,3-dihydro-2,1-benzoxaborole-1,5-diol can be compared with other boron-containing heterocycles such as:
- Benzo[c][1,2,5]oxadiazoles
- Benzo[c][1,2,5]thiadiazoles These compounds share some structural similarities but differ in their electronic properties and reactivity. The presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring system can significantly influence their chemical behavior and potential applications .
Conclusion
1,3-dihydro-2,1-benzoxaborole-1,5-diol is a compound of great interest due to its unique chemical properties and wide range of applications
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQGETTVGJBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262259 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187190-70-0 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
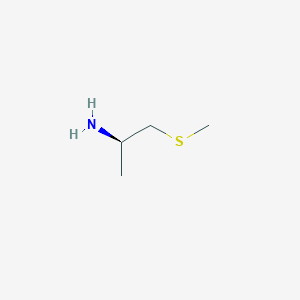


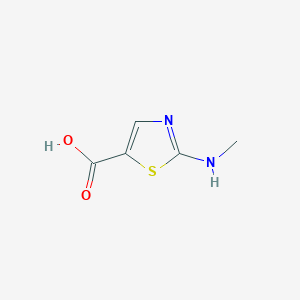
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

